molecular formula C11H17N B3022889 3-Methyl-3-phenylbutan-1-amine CAS No. 17684-34-3

3-Methyl-3-phenylbutan-1-amine

Cat. No.: B3022889
CAS No.: 17684-34-3
M. Wt: 163.26 g/mol
InChI Key: QNJUGTYCIJYNTH-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylbutan-1-amine is an organic compound with the molecular formula C11H17N. It is a primary amine characterized by a butane backbone substituted with a phenyl group and a methyl group at the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-phenylbutan-1-amine typically involves the reaction of 3-methyl-3-phenylbutan-1-ol with ammonia or an amine under dehydrating conditions. One common method is the reductive amination of 3-methyl-3-phenylbutan-1-one using ammonia and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or oxime. This process is typically carried out under high pressure and temperature conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Methyl-3-phenylbutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    3-Methyl-3-phenylbutan-1-ol: The alcohol counterpart of the amine.

    3-Methyl-3-phenylbutan-1-one: The ketone counterpart.

    3-Methyl-3-phenylbutan-1-nitrile: The nitrile counterpart.

Comparison: 3-Methyl-3-phenylbutan-1-amine is unique due to its primary amine group, which imparts different reactivity and properties compared to its alcohol, ketone, and nitrile counterparts. The amine group allows for a wider range of chemical reactions, including nucleophilic substitution and reductive amination, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-methyl-3-phenylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJUGTYCIJYNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482031
Record name 3-methyl-3-phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17684-34-3
Record name 3-methyl-3-phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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